Cas no 1343664-05-0 (methyl 2-amino-3-(pyrimidin-4-yl)propanoate)

methyl 2-amino-3-(pyrimidin-4-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- 4-Pyrimidinepropanoic acid, α-amino-, methyl ester
- Methyl 2-amino-3-(pyrimidin-4-yl)propanoate
- methyl 2-amino-3-(pyrimidin-4-yl)propanoate
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- MDL: MFCD19662321
- Inchi: 1S/C8H11N3O2/c1-13-8(12)7(9)4-6-2-3-10-5-11-6/h2-3,5,7H,4,9H2,1H3
- InChI Key: OWICFXPWERCIFF-UHFFFAOYSA-N
- SMILES: C(C1=NC=NC=C1)C(N)C(=O)OC
methyl 2-amino-3-(pyrimidin-4-yl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-221432-0.25g |
methyl 2-amino-3-(pyrimidin-4-yl)propanoate |
1343664-05-0 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-221432-5.0g |
methyl 2-amino-3-(pyrimidin-4-yl)propanoate |
1343664-05-0 | 5g |
$3520.0 | 2023-05-26 | ||
Enamine | EN300-221432-5g |
methyl 2-amino-3-(pyrimidin-4-yl)propanoate |
1343664-05-0 | 5g |
$2858.0 | 2023-09-16 | ||
Enamine | EN300-221432-10g |
methyl 2-amino-3-(pyrimidin-4-yl)propanoate |
1343664-05-0 | 10g |
$4236.0 | 2023-09-16 | ||
Enamine | EN300-221432-0.05g |
methyl 2-amino-3-(pyrimidin-4-yl)propanoate |
1343664-05-0 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-221432-0.1g |
methyl 2-amino-3-(pyrimidin-4-yl)propanoate |
1343664-05-0 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-221432-1.0g |
methyl 2-amino-3-(pyrimidin-4-yl)propanoate |
1343664-05-0 | 1g |
$1214.0 | 2023-05-26 | ||
Enamine | EN300-221432-10.0g |
methyl 2-amino-3-(pyrimidin-4-yl)propanoate |
1343664-05-0 | 10g |
$5221.0 | 2023-05-26 | ||
Enamine | EN300-221432-0.5g |
methyl 2-amino-3-(pyrimidin-4-yl)propanoate |
1343664-05-0 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-221432-2.5g |
methyl 2-amino-3-(pyrimidin-4-yl)propanoate |
1343664-05-0 | 2.5g |
$1931.0 | 2023-09-16 |
methyl 2-amino-3-(pyrimidin-4-yl)propanoate Related Literature
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
Additional information on methyl 2-amino-3-(pyrimidin-4-yl)propanoate
Methyl 2-amino-3-(pyrimidin-4-yl)propanoate (CAS No. 1343664-05-0): A Comprehensive Overview
Methyl 2-amino-3-(pyrimidin-4-yl)propanoate, with the chemical identifier CAS No. 1343664-05-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a unique structural motif, has garnered attention due to its potential applications in drug discovery and molecular biology research. The detailed exploration of its chemical properties, biological activities, and emerging applications in contemporary research will be discussed in this article.
The molecular structure of methyl 2-amino-3-(pyrimidin-4-yl)propanoate consists of a propanoate ester group linked to an amino group and a pyrimidine ring at the third carbon position. The presence of the pyrimidine moiety is particularly noteworthy, as pyrimidine derivatives are well-documented for their role in various biological processes and have been extensively studied for their pharmacological properties. The ester functionality further enhances the compound's versatility, allowing for modifications that can fine-tune its biological activity.
In recent years, there has been a surge in research focused on developing novel compounds with therapeutic potential. Methyl 2-amino-3-(pyrimidin-4-yl)propanoate has emerged as a promising candidate in this context. Its unique structural features make it a valuable scaffold for designing molecules that can interact with biological targets in innovative ways. Specifically, the pyrimidine ring has been identified as a key pharmacophore in several drugs used to treat conditions such as cancer, infectious diseases, and inflammatory disorders.
One of the most compelling aspects of methyl 2-amino-3-(pyrimidin-4-yl)propanoate is its potential to serve as a precursor for more complex molecules. Researchers have leveraged its structural framework to develop derivatives with enhanced bioavailability and improved efficacy. For instance, studies have shown that modifications to the pyrimidine ring can significantly alter the compound's interaction with enzymes and receptors, leading to more targeted therapeutic effects.
The synthesis of methyl 2-amino-3-(pyrimidin-4-yl)propanoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity, making it feasible for large-scale production. The development of efficient synthetic routes has been a critical factor in enabling further exploration of its biological properties.
Biologically, methyl 2-amino-3-(pyrimidin-4-yl)propanoate has shown intriguing activities in preclinical studies. Its ability to modulate key signaling pathways has led researchers to investigate its potential as an anti-inflammatory agent, an antimicrobial agent, and even as a component in cancer therapies. The compound's interaction with various biological targets suggests that it could be repurposed for multiple therapeutic applications.
Recent advancements in computational chemistry have further enhanced the understanding of how methyl 2-amino-3-(pyrimidin-4-yl)propanoate interacts with biological systems. Molecular modeling studies have provided insights into its binding affinity and mode of action, guiding the design of more effective derivatives. These computational approaches are increasingly integral to drug discovery pipelines, allowing researchers to predict and optimize the properties of novel compounds before experimental validation.
The role of methyl 2-amino-3-(pyrimidin-4-yl)propanoate in drug development is not limited to its direct application as a therapeutic agent. It also serves as a valuable tool in research settings, where it is used to study fundamental biological processes. For example, researchers have utilized this compound to investigate the mechanisms underlying cell signaling and metabolism. Its versatility makes it an indispensable resource for scientists exploring new frontiers in biomedical research.
As the field of pharmaceutical chemistry continues to evolve, the demand for innovative compounds like methyl 2-amino-3-(pyrimidin-4-yl)propanoate will only grow. Ongoing research efforts are focused on expanding its applications and improving its efficacy through structural optimization. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for patients worldwide.
In conclusion, methyl 2-amino-3-(pyrimidin-4-yl)propanoate represents a significant advancement in the realm of bioactive molecules. Its unique structure, coupled with its promising biological activities, positions it as a cornerstone compound in modern drug discovery. As research progresses, we can anticipate further breakthroughs that will solidify its role as a key player in addressing some of the most pressing challenges in medicine today.
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